molecular formula C8H9NO2 B2798396 (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol CAS No. 1075237-72-7

(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

Cat. No. B2798396
CAS RN: 1075237-72-7
M. Wt: 151.165
InChI Key: PSFOJYIYLZRUPN-UHFFFAOYSA-N
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Description

“(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol” is a chemical compound with the molecular formula C8H9NO2 . It is also known as “6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol” and is a Pyridoxine impurity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 151.165 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are not explicitly mentioned in the search results .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • The catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates leads to dynamic mixtures of enamines and tetrahydro-2-furanamines, showcasing the versatility of related compounds in synthetic chemistry. These reactions provide a pathway to synthesize 1,4-amino alcohols and dihydrofurans, illustrating the compound's role in facilitating diverse chemical transformations (Sukhorukov et al., 2008).

  • Methanol addition to dihapto-coordinated rhenium complexes of furan results in the synthesis of 2-methoxy-2,3-dihydrofuran complexes. This reaction demonstrates the compound's application in creating diastereomeric mixtures and exploring the stereochemistry of metal-organic frameworks (Friedman & Harman, 2001).

Crystal and Molecular Structure Analysis

  • The synthesis and crystal structure analysis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol highlight the structural diversity attainable with pyridinyl methanol derivatives. These studies provide insights into molecular symmetry, hydrogen bonding, and the stabilization of crystal structures, showcasing the foundational role of such compounds in crystallography and molecular design (Percino et al., 2005).

Material Science and Luminescence

  • The hydrothermal reactions involving 1,3-bis(2H-tetrazol-5-yl)benzene with aqueous ethanol and methanol/pyridine media lead to metal-organic coordination frameworks exhibiting strong fluorescence. This underlines the potential of related compounds in the development of luminescent materials with applications in sensors, displays, and lighting technology (Jiang et al., 2004).

Novel Synthetic Pathways

  • The synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via the Prins cyclization demonstrates innovative approaches to creating complex molecular structures. Such synthetic pathways expand the toolkit for organic and medicinal chemists in drug discovery and the development of novel therapeutics (Reddy et al., 2012).

properties

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-3-8-1-6-4-11-5-7(6)2-9-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFOJYIYLZRUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate (0.871 g, 4.51 mmol) in THF (20 ml) at −78° C. under argon was treated with LiAlH4 (1M in THF) (4.51 ml, 4.51 mmol) and allowed warm to rt. After 10 min at rt, water (1 ml), 2M aq NaOH (1 ml) and water (1 ml) were sequentially added and the mixture stirred at rt for 0.5 h. The mixture was then filtered through a short pad of Kieselguhr, eluting with THF (50 ml), organic extracts were then evaporated, chromatographed (0-20% methanol/DCM) to give product as an orange oil (66 mg, 10%).
Name
ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate
Quantity
0.871 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
10%

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